![molecular formula C17H13N3OS B2453191 (E)-4-氰基-N-(3,6-二甲基苯并[d]噻唑-2(3H)-亚基)苯甲酰胺 CAS No. 325980-10-7](/img/structure/B2453191.png)

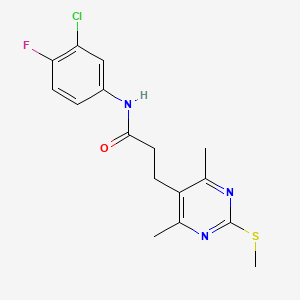

(E)-4-氰基-N-(3,6-二甲基苯并[d]噻唑-2(3H)-亚基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles and their derivatives are known to possess a wide range of biological activities .

Synthesis Analysis

While specific synthesis information for the requested compound was not found, similar compounds such as tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate have been synthesized using chemoselective tert-butoxycarbonylation reagents for aromatic and aliphatic amines .科学研究应用

- 噻唑衍生物因其作为抗癌剂的潜力而受到研究。该化合物的结构表明它可能对癌细胞表现出细胞毒作用。 研究人员已经探索了它对各种癌细胞系的影響,评估了它抑制肿瘤生长和诱导凋亡的能力 .

- 一些基于噻唑的化合物,包括该化合物的衍生物,已表现出抗惊厥活性。 这些分子可能有助于控制癫痫发作和相关神经系统疾病 .

- 在苯并噻唑环上引入特定的取代基可以增强染料的光物理性质。该化合物在适当修饰后可以作为细胞成分(包括DNA和RNA)的荧光探针。 此类探针是生物成像和诊断的宝贵工具 .

- 有趣的是,该化合物和相关染料的激发态在非极性溶剂中比在极性溶剂中表现出更高的稳定性。 这种特性可能有利于材料科学、传感器和成像中的应用 .

- 噻唑在药物化学中起着至关重要的作用。该化合物的结构特征使其成为药物设计的潜在候选者。研究人员探索在不同位置进行修饰以创建具有改善的药理活性的新分子。 它可能在治疗各种疾病方面有应用,包括阿尔茨海默病、糖尿病和高血压 .

- 噻唑及其衍生物已被用作工业过程和摄影中的增感剂。 它们吸收和转移能量的能力使它们在这些应用中具有价值 .

抗癌活性

抗惊厥特性

荧光探针和细胞成像

非极性溶剂中的光物理稳定性

药物化学和药物设计

工业和照相增感剂

未来方向

作用机制

Target of Action

Compounds with a similar benzothiazole structure have been found to exhibit a broad range of biological activities, including anti-inflammatory and antidepressant effects. These activities suggest that the compound may interact with various targets such as cyclooxygenase (COX) enzymes and serotonin and norepinephrine receptors .

Mode of Action

Benzothiazole derivatives have been reported to inhibit cox enzymes, which are involved in the production of prostaglandins, lipid compounds that play a key role in inflammation . In addition, some benzothiazole derivatives have shown antidepressant activity, possibly by increasing the concentrations of serotonin and norepinephrine .

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, by inhibiting COX enzymes, it could potentially disrupt the arachidonic acid pathway, reducing the production of prostaglandins and thereby alleviating inflammation . Additionally, by increasing the concentrations of serotonin and norepinephrine, it could influence neurotransmission in the brain, potentially alleviating symptoms of depression .

Pharmacokinetics

Adme prediction studies for similar benzothiazole derivatives suggest that these compounds may possess good pharmacokinetic profiles .

Result of Action

Based on the activities of similar benzothiazole derivatives, it could potentially reduce inflammation by inhibiting the production of prostaglandins , and alleviate symptoms of depression by increasing the concentrations of serotonin and norepinephrine .

属性

IUPAC Name |

4-cyano-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c1-11-3-8-14-15(9-11)22-17(20(14)2)19-16(21)13-6-4-12(10-18)5-7-13/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOXTPUIHHLFGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2453108.png)

![N-(8-Oxaspiro[4.5]decan-4-yl)prop-2-enamide](/img/structure/B2453113.png)

![N,N-diethyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2453117.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2453123.png)

![[(2,2-dimethylpyrrolidin-3-yl)methyl]dimethylamine](/img/structure/B2453127.png)

![5-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2453128.png)